EIPA
Overview
Description
Scientific Research Applications
5-(N-Ethyl-N-isopropyl)amiloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study ion transport and channel inhibition.
Biology: Employed in research on cellular processes such as autophagy and macropinocytosis.
Medicine: Investigated for its potential therapeutic effects in conditions like inflammation and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents.
Safety and Hazards
Mechanism of Action
Target of Action
EIPA primarily targets the Transient Receptor Potential Polycystin 3 (TRPP3) channels and the Sodium-Hydrogen Exchangers (NHE) . These targets play crucial roles in various cellular processes, including ion homeostasis, pH regulation, and macropinocytosis .
Mode of Action
This compound acts as an inhibitor of TRPP3 channels and NHE . It inhibits the activity of NHE, which are plasma membrane proteins implicated in all forms of macropinocytosis . As a TRPP3 channel inhibitor, this compound has an IC50 of 10.5 μM .
Biochemical Pathways
This compound affects several biochemical pathways. By inhibiting NHE, this compound can enhance autophagy . Autophagy is a cellular process that degrades and recycles cellular components, and its enhancement can have various downstream effects, including promoting cell survival during nutrient starvation and removing damaged organelles or pathogens .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The inhibition of NHE and TRPP3 channels by this compound can lead to various molecular and cellular effects. For instance, this compound has been shown to limit vascular smooth muscle cell growth and migration . It also diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration .
Biochemical Analysis
Biochemical Properties
5-(N-Ethyl-N-isopropyl)amiloride interacts with several enzymes and proteins. It inhibits several isoforms of NHE, including NHE1, NHE2, NHE3, and NHE5, with varying degrees of potency . The inhibition of these enzymes by 5-(N-Ethyl-N-isopropyl)amiloride is crucial in regulating the intracellular pH and volume, thereby influencing various cellular functions .
Cellular Effects
5-(N-Ethyl-N-isopropyl)amiloride has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the neuronal uptake of noradrenaline into PC12 rat phaeochromocytoma cells . Additionally, it has been found to decrease oxidative phosphorylation and increase mitochondrial fusion in clonal untransformed and cancer cells .
Molecular Mechanism
The molecular mechanism of action of 5-(N-Ethyl-N-isopropyl)amiloride involves its binding to the NHE in the plasma membrane, leading to the inhibition of the exchanger’s activity . This results in the reduction of intracellular pH and volume, affecting various cellular functions .
Metabolic Pathways
5-(N-Ethyl-N-isopropyl)amiloride is involved in the regulation of the Sodium-Hydrogen Exchange pathway
Transport and Distribution
5-(N-Ethyl-N-isopropyl)amiloride is transported into cells via passive diffusion . Once inside the cell, it binds to the NHE in the plasma membrane, inhibiting its activity
Subcellular Localization
The subcellular localization of 5-(N-Ethyl-N-isopropyl)amiloride is primarily at the plasma membrane where it binds to and inhibits the NHE
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Ethyl-N-isopropyl)amiloride involves the reaction of 3-amino-6-chloro-5-(ethyl(isopropyl)amino)pyrazine-2-carboxamide with appropriate reagents under controlled conditions . The compound is typically prepared by reacting the starting materials in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures, followed by purification through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of 5-(N-Ethyl-N-isopropyl)amiloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
5-(N-Ethyl-N-isopropyl)amiloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Comparison with Similar Compounds
Similar Compounds
Amiloride: A similar compound that also inhibits the sodium-hydrogen exchanger but with different potency and selectivity.
Benzamil: Another inhibitor of the sodium-hydrogen exchanger with distinct chemical properties.
Phenamil: A related compound with similar inhibitory effects on ion channels.
Uniqueness
5-(N-Ethyl-N-isopropyl)amiloride is unique due to its specific inhibition of both the sodium-hydrogen exchanger and the transient receptor potential polycystin 3 channel . This dual inhibition makes it a valuable tool in research on ion transport and cellular processes .
Properties
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN7O/c1-4-19(5(2)3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERNBXNXJCIQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151084 | |
Record name | Ethylisopropylamiloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154-25-2 | |
Record name | EIPA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1154-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylisopropylamiloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylisopropylamiloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(N-Ethyl-N-isopropyl)-amiloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLISOPROPYLAMILORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW50CE070T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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